

Application of Deuterated Internal Standards in Therapeutic Drug Monitoring of Norgestimate

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Compound of Interest		
Compound Name:	N-Acetyl Norgestimate-d6	
Cat. No.:	B12340260	Get Quote

Introduction

Norgestimate is a synthetic progestin widely used in oral contraceptives. Effective therapeutic drug monitoring (TDM) is crucial for ensuring optimal efficacy and safety. While the user's query specifically mentioned **N-Acetyl Norgestimate-d6**, a comprehensive review of available scientific literature indicates that this compound is a labeled intermediate in the synthesis of Norgestimate and is not directly employed in TDM.[1] Instead, the focus of TDM for Norgestimate is on its primary active metabolite, 17-desacetylnorgestimate (also known as norelgestromin).[2][3] This is because Norgestimate undergoes rapid and extensive first-pass metabolism, making the parent drug levels very low and transient in systemic circulation.[4]

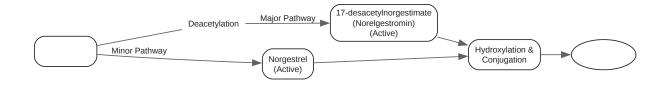
For accurate quantification of 17-desacetylnorgestimate in biological matrices, a stable isotope-labeled internal standard, 17-desacetyl norgestimate-d6, is widely utilized.[5][6][7] The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) as it corrects for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[8][9][10]

These application notes provide a detailed protocol for the quantification of 17-desacetylnorgestimate in human plasma using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method with 17-desacetyl norgestimate-d6 as the internal standard.

Metabolic Pathway of Norgestimate



Norgestimate is extensively metabolized in the gastrointestinal tract and liver. The major metabolic pathway involves deacetylation to its primary active metabolite, 17-desacetylnorgestimate (norelgestromin). A smaller fraction is metabolized to another active metabolite, norgestrel. These active metabolites are further metabolized through hydroxylation and conjugation prior to elimination.[2][4][11][12]



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Metabolic pathway of Norgestimate.

Application Notes

Analyte: 17-desacetylnorgestimate

Internal Standard: 17-desacetyl norgestimate-d6

Matrix: Human Plasma

Technique: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Application: This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring of Norgestimate administration.[5][13]

Quantitative Data Summary

The following table summarizes the performance characteristics of the validated UPLC-MS/MS method for the quantification of 17-desacetylnorgestimate.[5][13][14]



Parameter	Result
Linearity Range	20 - 5000 pg/mL
Correlation Coefficient (r²)	≥ 0.9988
Lower Limit of Quantification (LLOQ)	20 pg/mL
Intra-run Precision (%CV)	≤ 10%
Inter-run Precision (%CV)	≤ 10%
Intra-run Accuracy (%RE)	Within ±10%
Inter-run Accuracy (%RE)	Within ±10%
Mean Recovery of Analyte	96.30%
Mean Recovery of Internal Standard	93.90%

Experimental Protocols Preparation of Stock and Working Solutions

- Stock Solutions: Prepare stock solutions of 17-desacetylnorgestimate (250 μg/mL) and 17-desacetyl norgestimate-d6 (100 μg/mL) in methanol.[13]
- Working Solutions: Prepare serial dilutions of the 17-desacetylnorgestimate stock solution
 with a 50:50 (v/v) mixture of methanol and water to create working standards for calibration
 curve and quality control (QC) samples. The internal standard working solution is also
 prepared by diluting the stock solution.

Sample Preparation (Solid-Phase Extraction)

This protocol is designed for the extraction of 17-desacetylnorgestimate from human plasma.

- Thaw plasma samples at room temperature.
- To 0.5 mL of plasma in a polypropylene tube, add the internal standard working solution.
- Vortex the mixture.



- Add 0.5 mL of 1% formic acid and vortex to mix.
- Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB, 1 cm³/30 mg) with 1.0 mL of methanol followed by 1.0 mL of water.
- Load the plasma sample mixture onto the conditioned SPE cartridge.
- Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 20% acetonitrile in water.
- Elute the analyte and internal standard with 1.0 mL of methanol.
- The eluate is ready for injection into the UPLC-MS/MS system.

UPLC-MS/MS Analysis

- Chromatographic Conditions:
 - UPLC System: Waters Acquity UPLC or equivalent.
 - \circ Column: A suitable reversed-phase column (e.g., Acquity UPLC BEH C18, 50 mm \times 2.1 mm, 1.7 μ m).
 - Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 10 μL.
 - Column Temperature: 40°C.
 - Total Run Time: Approximately 4.5 minutes.[5]
- Mass Spectrometric Conditions:
 - Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Multiple Reaction Monitoring (MRM) Transitions:



■ 17-desacetylnorgestimate: m/z 328.2 → 268.2

■ 17-desacetyl norgestimate-d6: m/z 334.2 → 274.2

• Source Temperature: 150°C.

• Desolvation Temperature: 450°C.

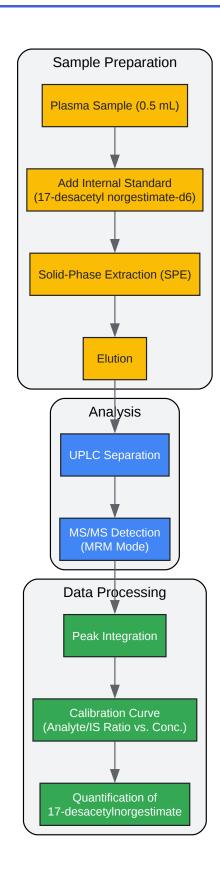
Desolvation Gas Flow: 800 L/h.

Cone Gas Flow: 50 L/h.

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for the quantification of 17-desacetylnorgestimate in human plasma.





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